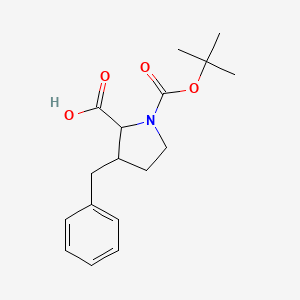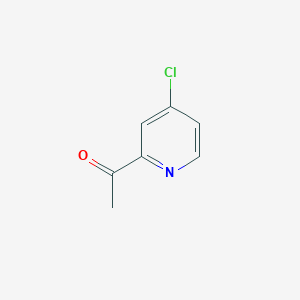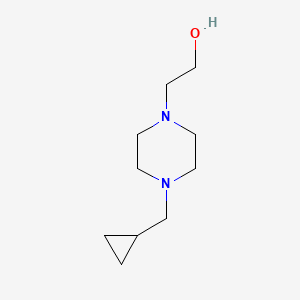
3-(4-Fluorophenyl)piperazin-2-one
説明
“3-(4-Fluorophenyl)piperazin-2-one” is an organic compound with the molecular formula C10H11FN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of “this compound” and its analogues has been reported in various studies . For instance, one study describes the synthesis of piperazine-chalcone hybrids and related pyrazoline analogues . Another study discusses the synthesis of 3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}- .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods . The ChemSpider database provides detailed information about its molecular structure .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented . More research is needed to fully understand its chemical reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, a boiling point of 393.6±42.0 °C at 760 mmHg, and a flash point of 191.9±27.9 °C .科学的研究の応用
Flunarizine Synthesis and Applications :
- Flunarizine, a drug synthesized from compounds related to 3-(4-Fluorophenyl)piperazin-2-one, is known for its vasodilating effects, improvement in cerebral blood circulation, and antihistamine activity. It's used in treating migraines, dizziness, vestibular disorders, and epilepsy. The synthesis involves condensation reactions and metal-catalyzed amination processes (Shakhmaev, Sunagatullina, & Zorin, 2016).
Metabolism Studies :
- Comparative metabolism studies have been conducted on flunarizine, showing different metabolic pathways in rats, dogs, and humans. These studies provide insights into the metabolic transformations of this compound derivatives in different species (Lavrijsen et al., 1992).
Dopamine Transporter Ligands :
- Research into long-acting dopamine transporter ligands, using derivatives of this compound, has shown promising results for potential treatments of cocaine abuse. This involves studying the binding affinity and selectivity for dopamine and serotonin transporters (Hsin et al., 2002).
Microwave-Assisted Synthesis :
- New compounds with this compound structures have been synthesized under solvent-free conditions using microwave irradiation. This method offers an efficient way to produce these compounds with high yields (Li & Zhao, 2008).
Docking Studies and Synthesis of Novel Compounds :
- Piperazine-1-yl-1H-indazole derivatives, synthesized from related compounds, have shown significant roles in medicinal chemistry. Docking studies provide insights into their potential applications (Balaraju, Kalyani, & Laxminarayana, 2019).
Antioxidant Properties :
- Certain 2-alkoxyphenylcarbamic acid-based compounds containing this compound structures have been evaluated for their antioxidant properties. These studies contribute to the understanding of structure-antioxidant relationships (Malík et al., 2017).
Bioactivity Studies :
- Novel Mannich bases with piperazines, including compounds related to this compound, have shown potential cytotoxic/anticancer and carbonic anhydrase inhibitory effects, suggesting their applicability in medical treatments (Gul et al., 2019).
Antimycobacterial Activity :
- Research into N-Arylpiperazines containing an Ethane-1,2-diyl connecting chain, related to this compound, has revealed promising antimycobacterial activity, indicating potential applications in treating mycobacterial infections (Goněc et al., 2017).
作用機序
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 3-(4-Fluorophenyl)piperazin-2-one may also interact with various biological targets.
Mode of Action
A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been shown to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 than ent1 . This suggests that this compound might also interact with ENTs or similar targets.
Biochemical Pathways
Ents, which are potential targets of this compound, play a vital role in nucleotide synthesis and regulation of adenosine function . Therefore, it’s plausible that this compound could influence these pathways.
Result of Action
The inhibition of ents by a structurally similar compound suggests that this compound might also influence cellular uptake of nucleosides .
生化学分析
Biochemical Properties
3-(4-Fluorophenyl)piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dopamine receptors, particularly the D4 receptor, which is involved in the regulation of neurotransmission . The interaction between this compound and dopamine receptors can modulate the release of neurotransmitters, thereby affecting neuronal signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in neurotransmission, leading to changes in cellular responses . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to dopamine receptors, leading to either inhibition or activation of these receptors . The binding of this compound to dopamine receptors can result in changes in gene expression, which in turn affects cellular function. Furthermore, this compound can inhibit or activate enzymes involved in neurotransmission, thereby modulating the release of neurotransmitters.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in cell signaling pathways and gene expression, which can persist even after the compound has degraded.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate neurotransmission without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including neurotoxicity and alterations in cellular metabolism. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmission and cellular metabolism . This compound can influence metabolic flux by modulating the activity of metabolic enzymes, leading to changes in metabolite levels. Additionally, this compound can affect the production and utilization of cellular energy, thereby influencing overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function, influencing cellular responses.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical properties.
特性
IUPAC Name |
3-(4-fluorophenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKCIILEYAIXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00519485 | |
| Record name | 3-(4-Fluorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85606-96-8 | |
| Record name | 3-(4-Fluorophenyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



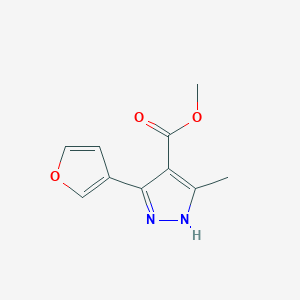
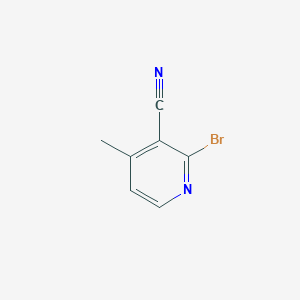
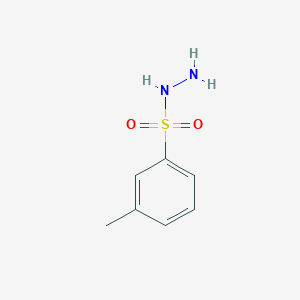
![[1,3]Dioxolo[4,5-g]cinnolin-4-ol](/img/structure/B1367308.png)
![2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1367309.png)


![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)
